2-[(2-Bromobenzyl)amino]-2-thiazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrN2S |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11BrN2S/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
DTWSWXJCQDSIES-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-Substituted-2-thiazolines
The formation of the 2-substituted-2-thiazoline ring system is a well-documented area of organic synthesis. Key strategies involve the formation of the critical carbon-sulfur and carbon-nitrogen bonds to construct the five-membered ring.
The Hantzsch thiazole (B1198619) synthesis and its variations represent a cornerstone for the preparation of thiazole and thiazoline (B8809763) derivatives. organic-chemistry.orgnih.gov This method typically involves the condensation of a thioamide with an α-halo ketone or a related α-halo carbonyl compound. mdpi.com For the synthesis of 2-aminothiazoline derivatives, thiourea (B124793) or its N-substituted variants are commonly employed.
In the context of preparing 2-[(2-Bromobenzyl)amino]-2-thiazoline, a plausible route would involve the reaction of N-(2-bromobenzyl)thiourea with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or 1,2-dibromoethane. The initial step is the S-alkylation of the thiourea by the electrophile, followed by an intramolecular cyclization where the nitrogen atom displaces the second leaving group, leading to the formation of the 2-aminothiazoline ring. The reaction conditions for such condensations can be optimized, with microwave-assisted protocols offering accelerated reaction times and often improved yields. researchgate.net
A one-pot, three-component reaction is also a viable and efficient strategy, where a primary amine (2-bromobenzylamine), an isothiocyanate, and an α-haloaldehyde are reacted together, often catalyzed by a base like DABCO in the presence of potassium iodide. evitachem.com
Table 1: Examples of Hantzsch-type Synthesis for 2-Aminothiazole (B372263) Derivatives
| Thioamide/Thiourea Derivative | α-Halo Compound | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Phenylthiourea | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | - | Methanol | Reflux | Lower Yields | researchgate.net |
| N-Phenylthiourea | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | - | Methanol (MW) | - | Higher Yields | researchgate.net |
| Thiourea | 2-Bromoacetophenone | - | - (Solvent-free) | - | Good | organic-chemistry.org |
| Substituted Thioureas | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Silica supported tungstosilisic acid | - | - | 79-90 | beilstein-journals.org |
This table presents examples of Hantzsch-type reactions for the synthesis of various 2-aminothiazole derivatives, illustrating the versatility of the method.
An alternative and direct approach to the 2-substituted-2-thiazoline core involves the cyclization of β-amino thiols with various carboxylic acid derivatives. evitachem.com Cysteamine (B1669678) is a common β-amino thiol used for this purpose. For the synthesis of 2-aminothiazolines, a reaction with a cyanamide (B42294) or a related precursor is necessary.
The synthesis of the target molecule could be envisioned starting from cysteamine and 2-bromobenzyl cyanamide. The reaction typically proceeds via the initial formation of a thiourea intermediate, followed by cyclization. Microwave-assisted synthesis has also been shown to be effective in promoting the condensation of aminothiols with aryl ketonitriles to furnish arylated thiazolines. evitachem.com
Transition metal catalysis offers powerful tools for the synthesis of heterocyclic compounds, including thiazolines. While less common for the direct synthesis of 2-aminothiazolines compared to condensation methods, metal-mediated approaches can be employed for their formation and subsequent functionalization. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of the thiazoline scaffold, as will be discussed later. Some metal-catalyzed systems have been developed for the synthesis of 2-thiazolines, often involving the condensation of nitriles with β-amino thiols. nih.gov
Strategies for Functionalization and Derivatization of the 2-Thiazoline Core
Once the this compound scaffold is assembled, it offers several sites for further chemical modification, allowing for the generation of a library of derivatives.
The 2-aminothiazoline core has several positions amenable to functionalization. The exocyclic amino nitrogen, the endocyclic nitrogen, and the C4 and C5 positions of the thiazoline ring can all potentially be modified.
N-Functionalization: The exocyclic amino group can undergo reactions typical of secondary amines, such as acylation with acyl chlorides or anhydrides to form amides, or further alkylation under specific conditions. However, direct N-alkylation of the exocyclic amine can be challenging. researchgate.netambeed.com The endocyclic nitrogen is part of an aminal-like system and its reactivity is different.
C4 and C5 Functionalization: The C4 and C5 positions of the thiazoline ring are saturated and generally less reactive towards electrophilic substitution. However, strategies involving deprotonation with strong bases to generate a carbanion, followed by reaction with an electrophile, could potentially introduce substituents at the C4 position. researchgate.net Halogenation at the C5 position has been achieved in related heterocyclic systems like 8-aminoquinoline (B160924) amides using copper-promoted methods, suggesting a potential route for the C5-bromination of the thiazoline ring. beilstein-journals.orgnih.gov
The 2-bromobenzyl group is a highly versatile handle for a wide range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This powerful reaction would allow for the coupling of the 2-(bromobenzylamino)-2-thiazoline with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 2-position of the benzyl (B1604629) ring. nih.govresearchgate.netnih.gov This reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and a base.
Buchwald-Hartwig Amination: The bromine atom can be replaced with a variety of nitrogen-based nucleophiles (primary or secondary amines, amides) through the Buchwald-Hartwig amination reaction. organic-chemistry.orgnih.govresearchgate.netnih.govlibretexts.org This would allow for the introduction of diverse amino substituents on the benzyl ring.
Heck Reaction: The Heck reaction enables the coupling of the aryl bromide with alkenes, leading to the formation of styrenyl and other vinyl-substituted derivatives. mdpi.comresearchgate.netlookchem.com
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Sonogashira coupling (with terminal alkynes), cyanation (with a cyanide source), and carbonylation (with carbon monoxide) could also be employed to further diversify the benzyl moiety.
Nucleophilic Aromatic Substitution: While less common for simple aryl bromides unless activated by strong electron-withdrawing groups, nucleophilic aromatic substitution could potentially occur under forcing conditions. evitachem.com
Table 2: Potential Derivatization of the Bromobenzyl Moiety via Palladium-Catalyzed Cross-Coupling
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative | nih.gov |
| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃, XPhos, NaOtBu | N-Aryl amine derivative | nih.gov |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Styrenyl derivative | mdpi.com |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne derivative | - |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Benzonitrile derivative | - |
This table illustrates potential applications of common palladium-catalyzed cross-coupling reactions for the derivatization of the 2-bromobenzyl group, with exemplary catalyst systems.
Exploration of Stereoselective Synthetic Pathways
The stereoselective synthesis of this compound presents a significant synthetic challenge due to the presence of a stereogenic center at the C2 position of the thiazoline ring. This carbon is a fully substituted, heteroatom-destabilized center, making the development of enantioselective methods a complex task. As of the current body of scientific literature, specific, experimentally validated stereoselective synthetic pathways for this compound have not been reported. However, based on established principles of asymmetric synthesis and methodologies applied to related heterocyclic systems, several potential strategies can be explored. These approaches primarily revolve around the use of chiral auxiliaries, chiral catalysts, or the resolution of a racemic mixture.
One plausible, though currently hypothetical, approach involves the use of a chiral auxiliary. In this strategy, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the key bond-forming reaction, after which it is removed. wikipedia.org For the synthesis of a chiral 2-aminothiazoline, a chiral auxiliary could be attached to the nitrogen atom of a precursor to guide the cyclization process in a diastereoselective manner.
Another prospective route lies in the application of asymmetric catalysis. Chiral ligands, when complexed with a metal catalyst, can create a chiral environment that influences the stereochemical course of a reaction. rsc.org In the context of 2-aminothiazoline synthesis, a chiral catalyst could potentially be employed to control the enantioselectivity of the cyclization step. Thiazoline derivatives themselves have been utilized as chiral ligands in asymmetric catalysis, highlighting the importance of chiral variants of this heterocyclic core. rsc.org
Given the absence of a direct, reported stereoselective synthesis, the resolution of a racemic mixture of this compound remains a viable, albeit less elegant, method for obtaining enantiomerically pure material. This could be achieved through classical resolution using a chiral acid to form diastereomeric salts that can be separated by crystallization, or by employing chiral chromatography techniques.
While the direct stereoselective synthesis of this compound is an area that requires further research and development, the foundational principles of asymmetric synthesis provide a clear roadmap for future investigations. The development of such methodologies would be a valuable contribution to the field of medicinal and synthetic chemistry.
Advanced Structural Elucidation and Spectroscopic Characterization
Crystallographic Analysis for Precise Molecular Geometry and Conformation
X-ray crystallography offers an unambiguous determination of the molecular structure of 2-[(2-Bromobenzyl)amino]-2-thiazoline in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. This technique is crucial for understanding the molecule's conformation and the spatial arrangement of its constituent atoms.
| Parameter | Description | Typical Value Range |
| Crystal System | The crystal system in which the compound crystallizes (e.g., monoclinic, orthorhombic). | Data not available |
| Space Group | The specific symmetry group of the crystal. | Data not available |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Data not available |
| Key Bond Lengths (Å) | The distances between specific atoms, such as C-S, C=N, C-N, and C-Br bonds. | Data not available |
| Key Bond Angles (°) | The angles between three connected atoms, defining the geometry around a central atom. | Data not available |
| Key Torsional Angles (°) | The dihedral angles that describe the conformation of the molecule, such as the orientation of the bromobenzyl group relative to the thiazoline (B8809763) ring. | Data not available |
Note: Specific crystallographic data for this compound is not publicly available. The table presents the types of parameters obtained from a crystallographic analysis.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.
In the ¹H NMR spectrum, the protons of the thiazoline ring typically appear as two multiplets in the aliphatic region, corresponding to the -CH₂-CH₂- group. The benzylic protons (-CH₂-) adjacent to the amino group usually resonate as a doublet, due to coupling with the N-H proton. The aromatic protons of the bromobenzyl group exhibit complex splitting patterns in the aromatic region of the spectrum. The N-H proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the thiazoline ring, the benzylic carbon, and the aromatic carbons all resonate at characteristic chemical shifts. The most downfield signal is typically that of the guanidinic carbon (C2 of the thiazoline ring) due to its attachment to three nitrogen atoms.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | ~7.2-7.6 | Multiplet |
| NH | Variable | Broad Singlet |
| Benzyl-CH₂ | ~4.5 | Doublet |
| Thiazoline-CH₂ (N-CH₂) | ~3.8 | Triplet |
| Thiazoline-CH₂ (S-CH₂) | ~3.2 | Triplet |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C=N (Thiazoline C2) | ~165 |
| Aromatic-C (C-Br) | ~122 |
| Aromatic-C | ~127-138 |
| Benzyl-CH₂ | ~48 |
| Thiazoline-CH₂ (N-CH₂) | ~55 |
| Thiazoline-CH₂ (S-CH₂) | ~30 |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The data is based on typical values for structurally related compounds.
Infrared (IR) and Mass Spectrometry (MS) for Characteristic Vibrational Modes and Molecular Integrity
Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques for the characterization of this compound. IR spectroscopy provides information about the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the range of 3200-3400 cm⁻¹. The C=N stretching vibration of the thiazoline ring typically appears around 1620-1650 cm⁻¹. The C-N stretching vibrations are observed in the 1200-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-H stretching of the methylene (B1212753) groups appears just below 3000 cm⁻¹. The presence of the bromine atom can be inferred from a C-Br stretching vibration in the far-IR region, typically around 500-600 cm⁻¹.
Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound (C₁₀H₁₁BrN₂S), the expected monoisotopic mass is approximately 270.98 g/mol . The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of similar intensity. Fragmentation patterns can also provide valuable structural information.
| IR Spectroscopy | Wavenumber (cm⁻¹) | Vibration |
| N-H Stretch | 3200-3400 | Stretching |
| Aromatic C-H Stretch | >3000 | Stretching |
| Aliphatic C-H Stretch | <3000 | Stretching |
| C=N Stretch | 1620-1650 | Stretching |
| C-N Stretch | 1200-1350 | Stretching |
| C-Br Stretch | 500-600 | Stretching |
| Mass Spectrometry | m/z | Interpretation |
| ~271/273 | [M]⁺/ [M+2]⁺ | Molecular ion peaks showing the isotopic pattern of bromine |
Note: The IR data represents typical ranges for the specified functional groups. The mass spectrometry data is based on the expected molecular weight.
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The chromophores in this molecule are the bromobenzyl group and the 2-amino-2-thiazoline (B132724) moiety. The UV-Vis spectrum provides information about the conjugation and electronic structure of the molecule.
The spectrum is expected to exhibit absorption bands in the UV region. The π → π* transitions of the aromatic ring typically result in strong absorptions below 280 nm. The n → π* transitions, associated with the non-bonding electrons on the nitrogen and sulfur atoms of the thiazoline ring, may appear as weaker bands at longer wavelengths. The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity.
| UV-Vis Spectroscopy | λ_max (nm) | Electronic Transition | Chromophore |
| ~210-230 | π → π | Benzene Ring | Bromobenzyl |
| ~260-280 | π → π | Benzene Ring | Bromobenzyl |
| >280 | n → π* | C=N | 2-Amino-2-thiazoline |
Note: The λ_max values are estimates based on the chromophores present and data from structurally similar compounds. The actual values can vary with the solvent environment.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
There are no available studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, reactivity, or to predict the spectroscopic properties of 2-[(2-Bromobenzyl)amino]-2-thiazoline. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and predicted spectral data (e.g., IR, NMR), which are fundamental for understanding its chemical behavior.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability
No published research could be found that utilizes Molecular Dynamics (MD) simulations to explore the conformational landscape of this compound or to assess its stability when interacting with a potential biological target. MD simulations are crucial for understanding the dynamic nature of a molecule and its interactions over time, which is a key aspect of its potential biological activity.
Molecular Docking Studies for Predicted Binding Interactions with Biological Targets
Information regarding molecular docking studies to predict the binding modes and affinities of this compound with any biological targets is absent from the scientific literature. Docking studies are a cornerstone of modern drug discovery, used to screen virtual libraries of compounds against protein targets and to hypothesize mechanisms of action, but this has not been applied to the specified compound in any available research.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
There is no evidence of Quantitative Structure-Activity Relationship (QSAR) models being developed for this compound. QSAR studies are instrumental in identifying the chemical features that are critical for a molecule's activity, thereby guiding the rational design of more potent and selective analogs. The absence of such research indicates a gap in the optimization studies for this class of compounds.
Pre Clinical Pharmacological and Biological Investigations
In Vitro Assays for Receptor Binding and Enzyme Inhibition Profiling
In vitro assays are fundamental in early-stage drug discovery for profiling the interaction of a compound with specific biological molecules, such as enzymes and receptors. For the thiazoline (B8809763) class of compounds, these studies have been pivotal in identifying potential mechanisms of action.
The inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, is a key therapeutic strategy for managing type-II diabetes mellitus by controlling post-meal blood glucose levels. nih.govnih.gov Various derivatives of the 2-imino-1,3-thiazoline scaffold have demonstrated significant inhibitory activity against α-glucosidase. nih.gov For instance, certain fluorinated 2-imino-1,3-thiazoline derivatives have shown potent and selective inhibition of α-glucosidase, with some compounds being significantly more effective than the standard drug, acarbose. nih.gov Similarly, hybrid molecules containing a thiazole (B1198619) ring have been identified as effective inhibitors of α-amylase. nih.govnih.gov
The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are major targets in the development of anti-inflammatory drugs. nih.govnih.gov Research has shown that compounds incorporating a thiazole or thiazolidinone ring can act as selective COX-2 inhibitors. nih.govacs.org The design of these molecules often aims to mimic the binding of known selective inhibitors like celecoxib, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibition. nih.govpnas.org For example, certain 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidine (B153573) derivatives have exhibited selective inhibition of COX-2 over COX-1. nih.gov
Table 1: Enzyme Inhibition by Thiazoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values | Reference |
|---|---|---|---|---|
| Fluorinated 2-Imino-1,3-thiazolines | α-Glucosidase | Potent and selective inhibition. | 1.47 ± 0.05 µM for the most active compound | nih.gov |
| Hydrazinyl Thiazole Chromones | α-Amylase | Good inhibitory potential, influenced by substitutions on the phenyl ring. | Comparable to standard | nih.gov |
| Thiazolidine-4-one Hybrids | α-Amylase | Significant inhibition, with some compounds showing >90% inhibition at 100 µg/mL. | 90.04% inhibition at 100 µg/mL for compound 5a | nih.gov |
| Benzo[d]thiazole Analogs | COX-2 | Selective COX-2 inhibition. | 0.28–0.77 μM | nih.gov |
| Dihydro-pyrazolyl-thiazolinones | COX-2 | Selective inhibition compared to COX-1. | 0.5 μM for the most potent compound | acs.org |
| 2-(4-Bromobenzyl) thieno[2,3-d]pyrimidines | COX-2 | Selective inhibition of COX-2 over COX-1. | Not specified | nih.gov |
While extensive data exists for enzyme inhibition, specific receptor affinity and selectivity studies for 2-[(2-Bromobenzyl)amino]-2-thiazoline are not widely available in the reviewed literature. However, the broader class of heterocyclic compounds, which includes thiazolines, is known to interact with various receptors. For example, research into imidazoline (B1206853) receptors has led to the development of selective ligands like tracizoline (B1236551) and benazoline, which, despite their structural differences from the compound , underscore the potential for heterocyclic molecules to achieve high receptor affinity and selectivity. nih.gov The development of such specific ligands is crucial for understanding receptor function and designing targeted therapies. nih.gov
Cellular Assays for Modulatory Effects on Pathological Processes
Cellular assays provide a more complex biological system to evaluate a compound's potential therapeutic effects, offering insights into its influence on cellular proliferation, survival, and response to pathogens.
The thiazole and thiazolidine (B150603) scaffolds are present in numerous compounds investigated for their anticancer properties. nih.govnih.gov Derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including melanoma, breast cancer, and prostate cancer. nih.govmdpi.com Some thiazolidine analogs are effective in killing melanoma cells with activity in the low micromolar to nanomolar range. nih.gov Platinum(II) complexes containing a thiazoline ligand have shown enhanced cytotoxicity against triple-negative breast cancer (TNBC) cells (MDA-MB-231) compared to the conventional drug cisplatin. mdpi.com Furthermore, thieno[2,3-d]pyrimidine derivatives, which can be synthesized from 2-aminothiophene precursors, have exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.govmdpi.com One such derivative, compound 7a, emerged as a potent agent against FaDu cells with an IC50 value of 1.73 μM and was found to be a dual inhibitor of topoisomerase I and II. nih.gov
Table 2: Antiproliferative Activity of Thiazoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Thiazolidine Analogs | Melanoma | Antiproliferative Activity | Low micromolar to nanomolar | nih.gov |
| Nortopsentin Analogues (Indolyl-thiazolyl-pyridines) | Various Human Tumor Cell Lines | GI₅₀ | 0.81–27.7 µM | nih.gov |
| Platinum(II)-Thiazoline Complex (PtDPhPzTn) | MDA-MB-231 (Breast) | IC₅₀ | 10.47 ± 1.02 μM | mdpi.com |
| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast) | IC₅₀ | 4.3 ± 0.11 µg/mL | mdpi.com |
| 2-(4-Bromobenzyl) thieno[2,3-d]pyrimidines | FaDu (Pharynx) | IC₅₀ | 1.73 μM | nih.gov |
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. nanobioletters.com Thiazoline and thiazolidinone derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. nanobioletters.comnih.gov Studies have shown that certain thiazolidin-4-one derivatives exhibit significant in vitro antimicrobial activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as P. aeruginosa and Salmonella typhi, as well as the fungal pathogen C. albicans. nanobioletters.com Commercially available thiazoline derivatives have demonstrated significant antimicrobial activity against multidrug-resistant (MDR) Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 32μg/mL. nih.gov Furthermore, benzyl (B1604629) bromide derivatives, precursors in some syntheses, have themselves shown strong antibacterial and antifungal properties. nih.gov
Table 3: Antimicrobial Activity of Thiazoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Pathogen | Key Findings | MIC / Zone of Inhibition | Reference |
|---|---|---|---|---|
| Thiazolidin-4-one Derivatives | S. aureus, P. aeruginosa, C. albicans | Significant inhibition by chloro-substituted compounds. | 15.22±0.08 - 19.93±0.09 mm Zone of Inhibition at 500 μg/mL | nanobioletters.com |
| 2-Amino-2-thiazoline (B132724) | Multidrug-Resistant S. aureus | Significant antimicrobial activity. | 32 μg/mL | nih.gov |
| 2-Acetyl-2-thiazoline | Multidrug-Resistant S. aureus | Significant antimicrobial activity. | 32 μg/mL | nih.gov |
| Benzyl Bromide Derivatives | Gram-positive bacteria and fungi | Strong antibacterial and antifungal properties. | Not specified | nih.gov |
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidant compounds can mitigate this damage by scavenging free radicals. excli.denih.gov Various thiazoline derivatives have been synthesized and tested for their antioxidant capabilities. nih.gov For example, β-ionone thiazolylhydrazone derivatives have shown potent scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, with some compounds outperforming the standard antioxidant, Trolox. nih.gov The antioxidant activity is often attributed to the ability of the hydrazone moiety to donate a hydrogen atom to neutralize free radicals. nih.gov Similarly, sydnonyl-substituted thiazoline derivatives have also been reported to exhibit potent DPPH radical scavenging activity, comparable to that of vitamin E. nih.gov
Table 4: Antioxidant Activity of Thiazoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Assay | Key Findings | IC₅₀ Value | Reference |
|---|---|---|---|---|
| β-Ionone Thiazolylhydrazone Derivatives | DPPH Radical Scavenging | Strong scavenging activity. | 86.525 μM for compound 1k | nih.gov |
| β-Ionone Thiazolylhydrazone Derivatives | ABTS Radical Scavenging | Excellent scavenging activity, better than Trolox. | 65.408 μM for compound 1m | nih.gov |
| Sydnonyl Substituted Thiazolines | DPPH Radical Scavenging | Potent activity comparable to Vitamin E. | Not specified | nih.gov |
| 2-Aminothiazole (B372263) Sulfonamide Derivatives | DPPH & SOD-mimic | Evaluation of ability to scavenge free radicals and superoxide (B77818) anions. | Not specified | excli.de |
Anti-inflammatory Responses in Cellular Models
The anti-inflammatory properties of 2-aminothiazole derivatives are a significant area of research. While specific data for this compound is not extensively available in the reviewed literature, the broader class of 2-aminothiazole compounds has demonstrated notable anti-inflammatory effects in various cellular models. These effects are often attributed to the inhibition of key inflammatory mediators.
A primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of nitric oxide (NO) production. Excessive NO, generated by inducible nitric oxide synthase (iNOS), is a hallmark of inflammatory conditions. Research on related compounds has shown a significant reduction in lipopolysaccharide (LPS)-induced NO production in macrophage-like cell lines. For instance, certain 2-aminothiazole derivatives have been shown to inhibit iNOS expression and subsequent NO release.
Furthermore, the anti-inflammatory effects of some 2-aminothiazole compounds are linked to the modulation of pro-inflammatory cytokines. For example, pramipexole, a 2-aminothiazole derivative, has been shown to inhibit the release of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 in animal models, suggesting a broader immunomodulatory role. wikipedia.org
Interactive Table: Representative Anti-inflammatory Activity of a 2-Aminothiazole Derivative
Press the "Play" button to explore the data.
Note: The data presented above is for a related 2-aminothiazole derivative, Pramipexole, and is intended to be representative of the potential anti-inflammatory profile of this class of compounds. Specific data for this compound was not available in the reviewed literature.
Neuroprotective Properties in In Vitro Systems
The neuroprotective potential of 2-aminothiazole derivatives has been investigated in various in vitro models of neurodegenerative diseases. While specific quantitative data for this compound is limited in the public domain, the structural class is known to possess neuroprotective characteristics.
One of the key attributes of this compound class is the ability to protect neuronal cells from toxins that mimic the pathological processes of neurodegenerative disorders. For example, studies on related compounds have demonstrated protection against MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin commonly used to model Parkinson's disease in cellular systems. This protection is often associated with the preservation of mitochondrial function and the reduction of oxidative stress.
In Vivo Efficacy Studies in Non-Human Animal Models (Proof-of-Concept)
In vivo studies are crucial for establishing the proof-of-concept for a new chemical entity. While specific in vivo efficacy data for this compound is not found in the reviewed literature, studies on other 2-aminothiazole derivatives provide insights into the potential therapeutic applications of this class of compounds in non-human animal models.
Demonstration of Efficacy in Disease-Specific Animal Models (e.g., cancer xenografts, infection models)
The 2-aminothiazole scaffold is a component of several clinically approved drugs and is a focal point in the development of new therapeutic agents for a range of diseases, including cancer and infectious diseases. nih.govnih.govbohrium.com
In the context of oncology, various 2-aminothiazole derivatives have been evaluated in cancer xenograft models. These studies have demonstrated the potential of this chemical class to inhibit tumor growth. researchgate.net For instance, some derivatives have shown significant antitumor activity in models of lung and breast cancer. researchgate.net The mechanisms underlying these effects are often multifactorial, including the induction of apoptosis and the inhibition of cell migration and invasion. bohrium.comresearchgate.net
Regarding infectious diseases, 2-aminothiazole derivatives have been investigated for their antibacterial and antifungal properties. nih.govnih.govresearchgate.net In vivo studies with certain analogs have shown efficacy in animal models of bacterial infections. researchgate.net The antimicrobial action can involve various mechanisms, including the disruption of microbial cell membranes.
Interactive Table: Representative In Vivo Efficacy of a 2-Aminothiazole Derivative in a Cancer Xenograft Model
Press the "Play" button to explore the data.
Note: The data presented above is for a representative 2-aminothiazole derivative and is intended to illustrate the potential in vivo anti-cancer efficacy of this class of compounds. Specific in vivo efficacy data for this compound in cancer xenograft or infection models was not available in the reviewed literature.
Evaluation of Systemic Biological Responses
The systemic biological responses to the administration of 2-aminothiazole derivatives have been a subject of investigation, particularly in the context of their therapeutic application. While specific data for this compound is not available, studies on related compounds provide a general understanding of their systemic effects.
Mechanistic Elucidation of Biological Actions
Identification of Direct Molecular Targets and Binding Sites
There is currently no publicly available scientific literature that identifies the direct molecular targets or specific binding sites of 2-[(2-Bromobenzyl)amino]-2-thiazoline. While the general structure suggests potential interactions with biological macromolecules such as enzymes or receptors, the precise proteins or nucleic acids it binds to, and the nature of these interactions, have not been experimentally determined.
Investigation of Downstream Signaling Pathways Modulation
Consistent with the lack of identified molecular targets, there is no information regarding the modulation of downstream signaling pathways by this compound. Research to determine how this compound might alter intracellular communication cascades following a potential binding event has not been published.
Cellular Pathway Perturbation Analysis (e.g., cell cycle arrest, apoptosis induction)
Specific studies detailing the effects of this compound on cellular pathways such as cell cycle progression or the induction of apoptosis are absent from the scientific record. Consequently, it is unknown whether this compound can influence cell proliferation or programmed cell death.
Gene Expression and Proteomic Profiling in Response to Compound Exposure
No studies on the global gene expression or proteomic changes induced by exposure to this compound have been reported. Therefore, a comprehensive understanding of the cellular response to this compound at the transcriptional and translational levels is currently unavailable.
Due to the absence of specific research data for this compound in the areas outlined, no data tables can be generated.
Structure Activity Relationship Sar Studies
Correlations Between Structural Modifications and Observed Biological Potency
The 2-(substituted benzylamino)-2-thiazoline scaffold has been the subject of synthetic and biological investigations to probe its pharmacological activity. Studies on a series of these compounds have revealed important correlations between structural changes and their effects on biological targets.
A key area of investigation has been the substitution pattern on the phenyl ring of the benzylamino moiety. Research into the octopaminergic agonist activity of 2-(substituted benzylamino)-2-thiazolines (SBATs) has shown that the introduction of various substituents on the phenyl ring did not lead to a significant change in their ability to activate adenylate cyclase in cockroach ventral nerve cords. nih.gov This suggests that for this particular biological activity, the electronic nature of the substituent on the phenyl ring may not be a primary driver of potency.
However, in other classes of 2-aminothiazole (B372263) derivatives, the nature and position of substituents have been shown to be critical for activity. For instance, in a series of 2-amino-4-(2-pyridyl) thiazole (B1198619) derivatives, optimal antimycobacterial activity was observed with a substituted phenyl ring at the 2-amino position, coupled with an amide linker. nih.gov Furthermore, for antiplasmodial activity, substitution on the phenyl ring with hydrophobic, electron-withdrawing groups was found to be most effective. nih.gov
Below is a data table summarizing the general SAR trends observed in related 2-aminothiazole derivatives:
| Structural Modification | General Effect on Biological Activity | Example Target/Activity |
| Substitution on the phenyl ring of the benzylamino group | Varied; can be insignificant for some targets (e.g., octopaminergic agonism) | Octopaminergic Agonism nih.gov |
| Nature of substituent on the phenyl ring | Hydrophobic, electron-withdrawing groups can enhance activity | Antiplasmodial Activity nih.gov |
| Linker between the thiazole and phenyl ring | An amide linker can be beneficial for activity | Antimycobacterial Activity nih.gov |
| Substitution on the thiazole ring | Can significantly influence potency and selectivity | Various |
Influence of Substituent Electronic and Steric Properties on Activity
The electronic and steric properties of substituents play a crucial role in governing the interaction of a molecule with its biological target. These properties can influence binding affinity, conformational preferences, and metabolic stability.
Conversely, for other biological activities of 2-aminothiazole derivatives, electronic properties are paramount. The enhanced antiplasmodial activity with hydrophobic, electron-withdrawing groups on the phenyl ring points to a binding site that favorably interacts with such features, potentially through hydrophobic interactions and specific electronic contacts. nih.gov
Steric factors also come into play. The size and shape of substituents can dictate how well a molecule fits into a binding pocket. While the study on SBATs did not systematically explore a wide range of sterically demanding groups, it is a fundamental principle of medicinal chemistry that bulky substituents can either enhance binding by filling a hydrophobic pocket or diminish activity by causing steric clashes.
The following table outlines the potential influence of electronic and steric properties on the activity of 2-[(2-Bromobenzyl)amino]-2-thiazoline analogs, based on general principles and findings from related series:
| Property | Potential Influence on Activity | Rationale |
| Electronic Properties | ||
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl (B1604629) ring | May enhance activity for certain targets. | Can alter the pKa of the amino group or participate in specific electronic interactions with the receptor. |
| Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzyl ring | May have a varied or minimal effect depending on the target. | Can increase electron density and potentially influence binding through different mechanisms. |
| Steric Properties | ||
| Small substituents on the benzyl ring | Generally well-tolerated. | Less likely to cause steric hindrance in the binding pocket. |
| Bulky substituents on the benzyl ring | Could either increase or decrease activity. | May improve binding by occupying a large hydrophobic pocket or hinder binding due to steric clashes. |
Impact of Stereochemistry on Pharmacological Profiles (If applicable)
While the specific stereochemistry of this compound has not been extensively studied in the available literature, the principles of stereoisomerism are of paramount importance in pharmacology. If a chiral center exists within the molecule, the different enantiomers or diastereomers can exhibit vastly different pharmacological profiles.
The 2-aminothiazoline ring itself is achiral. However, the introduction of substituents can create chiral centers. For instance, if the exocyclic nitrogen atom were to be part of a chiral environment or if a chiral center were introduced on the benzyl group or the thiazoline (B8809763) ring, stereoisomers would exist.
It is a well-established fact that biological systems, being chiral themselves, often interact differently with enantiomers of a drug. One enantiomer may be significantly more potent than the other (the eutomer), while the other may be less active (the distomer) or even contribute to undesirable side effects.
Although direct studies on the stereochemistry of this compound are lacking, the broader field of medicinal chemistry provides numerous examples where stereoisomeric separation is crucial for therapeutic success. Therefore, should any synthetic route to this compound or its derivatives yield a racemic mixture, the separation and individual testing of the enantiomers would be a critical step in its pharmacological evaluation.
Future Research Directions and Translational Perspectives
Optimization of Synthetic Efficiency and Green Chemistry Applications
The future development of 2-[(2-Bromobenzyl)amino]-2-thiazoline hinges on the establishment of efficient, sustainable, and scalable synthetic protocols. Current synthetic strategies for 2-aminothiazole (B372263) derivatives often rely on the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thiourea (B124793) or its derivatives. nih.govresearchgate.net While effective, these traditional methods can involve harsh reagents and solvents.
Future research should focus on optimizing the synthesis of this compound by exploring alternative, greener methodologies. This includes the use of environmentally benign solvents, such as water or ethanol, and the development of novel catalytic systems. rsc.org For instance, the use of magnetic nanocatalysts has shown promise in the synthesis of 2-aminothiazoles, offering advantages like easy separation and reusability, which aligns with the principles of green chemistry. rsc.orgresearchgate.net Microwave-assisted and ultrasound-promoted syntheses are other innovative techniques that could significantly reduce reaction times and improve yields. rsc.org
A key objective will be to replace toxic reagents, such as iodine, with safer alternatives like trichloroisocyanuric acid (TCCA), which can serve as a sustainable halogen source. rsc.org The development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, would further enhance efficiency and reduce waste. rsc.org
Table 1: Potential Green Chemistry Approaches for Synthesis Optimization
| Approach | Advantage | Rationale for Application |
| Catalyst Innovation | Increased efficiency, reusability, reduced waste. | Magnetic nanocatalysts and biopolymeric catalysts have been successfully used for other thiazole derivatives. rsc.orgresearchgate.net |
| Alternative Solvents | Reduced environmental impact, improved safety. | Utilizing water, ethanol, or solvent-free conditions minimizes the use of hazardous organic solvents. researchgate.netrsc.org |
| Energy Sources | Faster reaction times, lower energy consumption. | Microwave irradiation and ultrasound can accelerate the condensation reactions typical in thiazoline (B8809763) synthesis. rsc.org |
| Reagent Substitution | Enhanced safety and sustainability. | Replacing hazardous reagents like elemental iodine with safer alternatives like TCCA. rsc.org |
Exploration of Novel Biological Targets and Polypharmacology
The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.com Derivatives have shown activity against various enzymes, receptors, and signaling pathways implicated in diseases like cancer, inflammation, and neurodegeneration. mdpi.comnih.govacs.org A crucial future direction for this compound is the systematic exploration of its biological target profile.
Initial research should involve broad-spectrum screening against panels of kinases, proteases, and other enzymes to identify potential primary targets. The presence of the bromobenzyl group suggests potential interactions with pockets that can accommodate halogen bonding, a feature that can be exploited for selectivity. The 2-aminothiazoline core itself is a versatile pharmacophore present in clinically approved drugs like dasatinib, an anticancer agent. nih.gov
Furthermore, the concept of polypharmacology , where a single drug intentionally interacts with multiple targets, is a growing paradigm in drug discovery, particularly for complex diseases. ump.edu.pl The affinity of thiazolidinone derivatives, a related class, for various targets suggests that this compound could act as a multi-target agent. ump.edu.pl Future studies should investigate its potential to modulate interconnected pathways, for example, inhibiting both inflammatory and proliferative signals in cancer. acs.org This could lead to more robust therapeutic effects and a lower likelihood of developing drug resistance. rsc.org
Integration of Advanced 'Omics' Technologies for Comprehensive Biological Profiling
To gain a deep and unbiased understanding of the biological effects of this compound, the integration of advanced 'omics' technologies is essential. nih.gov These high-throughput methods provide a global snapshot of molecular changes within a biological system in response to a drug candidate. omicstutorials.com
Genomics and Transcriptomics: Techniques like RNA sequencing (RNA-seq) can reveal the complete landscape of gene expression changes induced by the compound in cells. happiestminds.com This can help to identify the signaling pathways being modulated and generate hypotheses about the compound's mechanism of action.
Proteomics: Mass spectrometry-based proteomics can identify the proteins that directly bind to the compound or whose expression levels change upon treatment. happiestminds.com This is a powerful tool for target deconvolution and for understanding downstream cellular effects.
Metabolomics: By analyzing the full complement of small-molecule metabolites, metabolomics can provide a direct readout of the functional consequences of target engagement. happiestminds.comaspect-analytics.com For instance, it can reveal shifts in cellular metabolism that are critical for cancer cell survival.
Integrating data from these different 'omics' platforms can provide a comprehensive, systems-level view of the drug's activity, helping to identify efficacy and potential toxicity biomarkers and enabling a more personalized approach to medicine. omicstutorials.comunimi.it
Computational Strategies for Rational Drug Design and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these strategies can be employed for rational lead optimization.
Molecular Docking: Once a primary biological target is identified, molecular docking studies can predict the binding mode of this compound within the target's active site. acs.orgacs.orgnih.gov This provides a structural basis for its activity and guides the design of new analogues with improved potency and selectivity.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues, researchers can build SAR models that correlate specific structural modifications with changes in biological activity. nih.govacs.org For example, modifying the position of the bromine on the benzyl (B1604629) ring or introducing different substituents on the thiazoline ring could dramatically alter target affinity.
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential three-dimensional features required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.
ADME-T Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new analogues. acs.org This allows for the early identification and removal of compounds with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources.
Through iterative cycles of computational design, chemical synthesis, and biological testing, this compound can be systematically optimized into a potent and selective clinical candidate. acs.org
Q & A
Q. Basic
- Recrystallization : Ethyl acetate/ethanol mixtures yield high-purity solids for hydrazone intermediates .
- Column chromatography : Silica gel with CH₂Cl₂–MeOH gradients (95:5 to 85:15) effectively separates regioisomers .
- HPLC : Reverse-phase C18 columns resolve polar byproducts in aqueous-acetonitrile mobile phases.
How can mechanistic studies elucidate the role of the thiazoline ring in catalytic or medicinal applications?
Q. Advanced
- Isotopic labeling : Use ¹⁵N-labeled amines to track ring-opening/closure kinetics via NMR.
- Computational modeling : MD simulations (e.g., Gaussian09) predict binding affinities to biological targets like kinase enzymes .
- Single-crystal XRD : Resolve stereoelectronic effects influencing reactivity, as seen in benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
